Methyl 2-(azetidin-3-yl)-2-fluoroacetate
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Overview
Description
Methyl 2-(azetidin-3-yl)-2-fluoroacetate is a heterocyclic compound containing an azetidine ring, which is a four-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(azetidin-3-yl)-2-fluoroacetate typically involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(azetidin-3-yl)-2-fluoroacetate undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the α,β-unsaturated ester.
Suzuki–Miyaura Cross-Coupling: This reaction is used for the diversification of novel heterocyclic amino acid derivatives.
Common Reagents and Conditions:
Aza-Michael Addition: Typically involves NH-heterocycles and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Suzuki–Miyaura Cross-Coupling: Involves the use of boronic acids and a palladium catalyst.
Major Products:
Aza-Michael Addition: Produces functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Suzuki–Miyaura Cross-Coupling: Yields diversified heterocyclic amino acid derivatives.
Scientific Research Applications
Methyl 2-(azetidin-3-yl)-2-fluoroacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(azetidin-3-yl)-2-fluoroacetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but contains an oxetane ring instead of an azetidine ring.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: Contains both azetidine and selenazole rings.
Uniqueness: Methyl 2-(azetidin-3-yl)-2-fluoroacetate is unique due to the presence of both an azetidine ring and a fluoroacetate moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-(azetidin-3-yl)-2-fluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-10-6(9)5(7)4-2-8-3-4/h4-5,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJUGUBTJOTMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CNC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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